molecular formula C8H5BrN2O2 B1455051 4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid CAS No. 1252572-24-9

4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

カタログ番号: B1455051
CAS番号: 1252572-24-9
分子量: 241.04 g/mol
InChIキー: PDIZMUGQMJBNGV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nomenclature and Classification in Heterocyclic Chemistry

4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid belongs to the extensive family of heterocyclic compounds, which are distinguished by containing atoms other than carbon within their cyclic structures. The compound specifically falls under the classification of pyrrolopyridines, representing a bicyclic system where a pyrrole ring is fused to a pyridine nucleus. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is systematically named as this compound, indicating the precise positions of the bromine substituent at position 4 and the carboxylic acid functional group at position 2.

The heterocyclic classification system places this compound within the category of bicyclic nitrogen-containing heterocycles, specifically as a member of the azaindole family. The pyrrolo[2,3-c]pyridine core structure represents one of six possible structural isomers of pyrrolopyridine systems, each distinguished by the relative positioning of the nitrogen atoms within the fused ring framework. This particular isomeric arrangement creates a unique electronic environment that influences both the compound's chemical reactivity and biological activity profiles.

The compound's classification extends beyond simple structural categorization to encompass its functional group characteristics. The presence of both a halogen substituent and a carboxylic acid group places it within the category of polyfunctional heterocycles, which are particularly valuable in pharmaceutical chemistry due to their diverse reactivity patterns. The carboxylic acid functionality provides sites for hydrogen bonding and metal coordination, while the bromine atom offers opportunities for cross-coupling reactions and serves as a synthetic handle for further derivatization.

The systematic classification of this compound within heterocyclic chemistry frameworks reveals its relationship to other important pharmaceutical scaffolds. The pyrrolopyridine core structure mimics the purine ring system found in adenosine triphosphate, making compounds of this class particularly relevant for kinase inhibitor development. This structural similarity positions this compound as a member of the privileged scaffolds in medicinal chemistry, representing molecular frameworks that are capable of binding to multiple biological targets with high affinity.

Historical Context in Pyrrolopyridine Research

The development of pyrrolopyridine chemistry has its roots in the early exploration of heterocyclic systems during the late 19th and early 20th centuries. The initial synthesis and characterization of pyrrolopyridine derivatives emerged from efforts to understand and replicate the structural features of naturally occurring alkaloids. The discovery of camptothecin, a topoisomerase I inhibitor isolated from Camptotheca acuminata, marked a pivotal moment in pyrrolopyridine research, demonstrating the therapeutic potential of this heterocyclic framework.

Throughout the mid-20th century, research into pyrrolopyridine derivatives expanded significantly, driven by the recognition of their biological activity and structural versatility. The identification of variolin B and deoxyvariolin B from the Antarctic sponge Kirkpatrickia variolosa further emphasized the natural occurrence and biological relevance of pyrrolopyridine-containing compounds. These discoveries established pyrrolopyridines as important pharmacophores and stimulated extensive synthetic efforts to prepare related analogs.

The modern era of pyrrolopyridine research has been characterized by systematic structure-activity relationship studies and the development of sophisticated synthetic methodologies. Recent advances in the field have focused on understanding the electronic properties of different pyrrolopyridine isomers and their implications for biological activity. The development of new synthetic routes, including Vilsmeier-Haack reactions and condensation methodologies, has expanded access to diverse pyrrolopyridine derivatives and enabled more comprehensive exploration of this chemical space.

The emergence of kinase-targeted therapy in the 1990s and 2000s provided new impetus for pyrrolopyridine research, as these compounds were recognized for their ability to mimic adenosine triphosphate binding motifs. The successful development of vemurafenib, a pyrrolopyridine-based melanoma treatment, represents a landmark achievement in the field and validates the therapeutic potential of this compound class. This success has inspired continued research into pyrrolopyridine derivatives, including detailed studies of specific compounds like this compound.

Contemporary research in pyrrolopyridine chemistry continues to evolve, with emphasis on developing more selective and potent therapeutic agents. The field has benefited from advances in computational chemistry, which have enabled better understanding of structure-activity relationships and guided the design of new compounds. The integration of modern synthetic methods with biological screening has accelerated the identification of promising pyrrolopyridine derivatives for various therapeutic applications.

Chemical Identity and Registry Information

This compound is definitively identified by its Chemical Abstracts Service registry number 1252572-24-9, which serves as the primary identifier for this specific compound in chemical databases and literature. The compound's molecular formula is established as C8H5BrN2O2, corresponding to a molecular mass of 241.04 atomic mass units. This precise molecular composition reflects the integration of eight carbon atoms, five hydrogen atoms, one bromine atom, two nitrogen atoms, and two oxygen atoms within the heterocyclic framework.

The International Chemical Identifier for this compound is documented as InChI=1S/C8H5BrN2O2/c9-5-2-10-3-7-4(5)1-6(11-7)8(12)13/h1-3,11H,(H,12,13), providing a standardized representation of its molecular structure. The corresponding InChI Key, PDIZMUGQMJBNGV-UHFFFAOYSA-N, offers a condensed hash-based identifier that facilitates database searches and structural comparisons. The Simplified Molecular Input Line Entry System representation, BrC1=C2C(NC(C(O)=O)=C2)=CN=C1, provides an alternative structural encoding that emphasizes the connectivity patterns within the molecule.

Commercial availability of this compound is documented through various chemical suppliers, with AK Scientific, Inc. listing it under catalog number 4752AA. The compound is designated for research and development use under appropriate supervision, reflecting its status as a specialized chemical intermediate rather than a commodity chemical. The standardized product name maintained across commercial sources consistently follows the International Union of Pure and Applied Chemistry nomenclature as this compound.

Database entries for this compound appear across multiple chemical information systems, including the Chemical Abstracts Service registry, PubChem, and specialized heterocycle databases. The consistency of structural and identity information across these platforms confirms the compound's well-established chemical identity and provides reliable reference points for research applications. The compound's documentation in these databases includes comprehensive structural data, physical property predictions, and linkages to related chemical structures.

Structural Features and Molecular Architecture

The molecular architecture of this compound is characterized by a fused bicyclic core consisting of a pyrrole ring connected to a pyridine ring through a shared carbon-carbon bond. This fusion creates a planar aromatic system that extends conjugation across both rings, resulting in a delocalized electron system that influences the compound's chemical and physical properties. The specific [2,3-c] fusion pattern indicates that the pyrrole ring is attached to positions 2 and 3 of the pyridine ring, creating a particular geometric arrangement that distinguishes this isomer from other possible pyrrolopyridine configurations.

The bromine substituent occupies position 4 of the pyrrolopyridine framework, corresponding to a carbon atom that is part of the pyridine ring and adjacent to the nitrogen atom. This positioning places the bromine atom in a sterically accessible location while maintaining electronic communication with the aromatic system. The bromine atom contributes significantly to the molecule's electronic properties, acting as an electron-withdrawing group that modulates the electron density distribution throughout the conjugated system. The size and polarizability of bromine also introduce specific steric effects that influence molecular interactions and binding conformations.

The carboxylic acid functional group is positioned at carbon 2 of the pyrrole ring, creating a substitution pattern that places this polar functionality in close proximity to the ring nitrogen atom. This arrangement enables potential intramolecular hydrogen bonding interactions between the carboxylic acid proton and the nitrogen lone pair, which may influence the molecule's conformation and stability. The carboxylic acid group introduces significant polarity to the molecule and provides sites for hydrogen bonding with biological targets or other molecules in crystalline forms.

The overall molecular geometry exhibits approximate planarity across the bicyclic core, with the carboxylic acid group capable of rotating around the carbon-carbon bond connecting it to the ring system. This rotational freedom allows the molecule to adopt different conformations depending on environmental factors such as crystal packing forces or binding pocket constraints. The combination of aromatic character, polar functional groups, and halogen substitution creates a molecular architecture that balances hydrophobic and hydrophilic interactions, making the compound suitable for diverse chemical and biological applications.

Comparative Structural Analysis with Related Pyrrolopyridines

The structural comparison of this compound with related pyrrolopyridine derivatives reveals important patterns in substitution effects and isomeric variations. Examination of the parent compound 1H-pyrrolo[2,3-c]pyridine shows a molecular formula of C7H6N2 and molecular weight of 118.14, representing the unsubstituted bicyclic core. The addition of bromine and carboxylic acid functionalities to this parent structure increases the molecular weight by 122.90 units, reflecting the significant contribution of these substituents to the overall molecular properties.

Comparison with positional isomers provides insight into the structural consequences of different substitution patterns. The compound 3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid represents a constitutional isomer where the bromine and carboxylic acid positions are exchanged. This isomer maintains the same molecular formula C8H5BrN2O2 and molecular weight of 241.04, but exhibits different electronic properties due to the altered substitution pattern. The positional change affects the electronic distribution within the aromatic system and may result in different reactivity profiles and biological activities.

Related methoxy-substituted derivatives, such as 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, demonstrate the effect of electron-donating substituents on the pyrrolopyridine framework. This compound has a molecular formula of C9H8N2O3 and molecular weight of 192.18, reflecting the replacement of the electron-withdrawing bromine with an electron-donating methoxy group. The substitution of bromine with methoxy significantly alters the electronic character of the molecule, shifting from electron-deficient to electron-rich aromatic character.

Analysis of ester derivatives, including methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate, illustrates the impact of functional group modifications on molecular properties. These compounds maintain the core structural features while modifying the carboxylic acid group to create ester functionalities that exhibit different polarity, solubility, and reactivity characteristics. The ester derivatives typically show increased lipophilicity compared to the free carboxylic acid forms, affecting their potential biological distribution and cellular penetration properties.

Systematic comparison across the pyrrolopyridine family reveals that the [2,3-c] isomeric pattern, combined with 4-bromo and 2-carboxylic acid substitution, creates a unique combination of electronic and steric properties. This specific substitution pattern positions electron-withdrawing groups at strategic locations that modulate the aromatic character and create specific geometric constraints. The resulting molecular architecture represents an optimized balance of chemical stability, synthetic accessibility, and potential biological activity that distinguishes this compound within the broader family of pyrrolopyridine derivatives.

Compound Molecular Formula Molecular Weight Key Structural Features
This compound C8H5BrN2O2 241.04 [2,3-c] fusion, 4-Br, 2-COOH
1H-pyrrolo[2,3-c]pyridine C7H6N2 118.14 Unsubstituted parent core
3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid C8H5BrN2O2 241.04 [2,3-c] fusion, 3-Br, 4-COOH
5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid C9H8N2O3 192.18 [2,3-c] fusion, 5-OMe, 2-COOH

特性

IUPAC Name

4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-5-2-10-3-7-4(5)1-6(11-7)8(12)13/h1-3,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDIZMUGQMJBNGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=CN=CC(=C21)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743745
Record name 4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1252572-24-9
Record name 4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1252572-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

生物活性

4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₈H₅BrN₂O₂
  • Molecular Weight : 241.04 g/mol
  • CAS Number : 1252572-24-9
PropertyValue
Molecular FormulaC₈H₅BrN₂O₂
Molecular Weight241.04 g/mol
SolubilityHigh
Log P (octanol/water)1.09

This compound acts primarily as an FGFR inhibitor. By binding to the ATP-binding site of FGFRs, it prevents receptor activation and subsequent downstream signaling pathways that are crucial for cell proliferation and survival. This mechanism is particularly relevant in the context of cancer therapy where FGFRs play a significant role in tumor growth and metastasis.

Anticancer Activity

Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit potent inhibitory effects on FGFRs, which are implicated in various cancers. A notable study reported that a related compound demonstrated an IC₅₀ value of 7 nM against FGFR1, highlighting its strong potential for anticancer applications .

Case Study: FGFR Inhibition
In vitro studies have shown that compounds similar to this compound can inhibit the proliferation of breast cancer cells (4T1 cell line) and induce apoptosis. The ability to inhibit migration and invasion further emphasizes their therapeutic potential in cancer treatment .

Other Biological Activities

In addition to its anticancer properties, this compound has been studied for its effects on other biological targets:

  • Anti-fibrotic Activity : Some studies have suggested that related compounds can inhibit collagen synthesis and may have applications in treating fibrosis .
  • Neuroprotective Effects : Preliminary research indicates potential neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.

In Vitro Studies

In vitro experiments have demonstrated the effectiveness of this compound in inhibiting cell proliferation across various cancer cell lines. The compound's ability to induce apoptosis was confirmed through assays measuring cell viability and apoptotic markers.

Comparative Studies

Comparative studies with other pyrrolopyridine derivatives have shown that the presence of the bromine atom significantly enhances biological activity due to increased binding affinity to FGFRs compared to compounds lacking this substitution .

科学的研究の応用

Medicinal Chemistry Applications

4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid has shown significant potential in the development of therapeutic agents, particularly as an inhibitor of Fibroblast Growth Factor Receptors (FGFRs). FGFRs are critical in cancer progression and metastasis.

Key Findings:

  • Inhibition of FGFRs : The compound effectively inhibits FGFR-mediated pathways, leading to reduced cell proliferation and increased apoptosis in cancer cell lines such as breast cancer (4T1) .
  • IC50 Values : In vitro studies demonstrated IC50 values indicating potent activity against various cancer types, suggesting its efficacy as a potential anticancer agent .

Organic Synthesis Applications

The compound serves as a versatile building block in organic synthesis, facilitating the creation of complex molecules through various coupling reactions.

Synthetic Methods:

  • Palladium-Mediated Coupling : The compound can participate in palladium-catalyzed reactions, enabling the synthesis of more complex pyrrolo[2,3-c]pyridine derivatives .
  • Multi-component Reactions : It acts as a catalyst for synthesizing pyrazolo[3,4-b]quinolinones via multi-component reactions involving aldehydes and cyclodiones .

Biological Research Applications

Research has highlighted the compound's role in studying enzyme inhibitors and receptor modulators.

Case Studies:

  • Breast Cancer Model :
    • Treatment with this compound resulted in significant decreases in cell viability and increased apoptotic markers .
  • FGFR Pathway Inhibition :
    • A study indicated that the compound could inhibit FGFR signaling pathways effectively, suggesting its application in therapeutic strategies targeting FGFR-related cancers .

類似化合物との比較

5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid

  • CAS : 800401-71-2
  • Molecular Formula : C₈H₅BrN₂O₂ (identical to 4-bromo isomer)
  • Key Differences : Bromine substitution at position 5 instead of 3.
  • Synthesis & Purity : Reported purity of 98% (Combi-Blocks), synthesized via similar hydrolytic routes as other pyrrolo-pyridine carboxylic acids .

4-Bromo-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid

  • CAS : 1622303-52-9
  • Molecular Formula : C₉H₇BrN₂O₃
  • Key Differences : Additional methyl and keto groups at positions 6 and 7, increasing molecular complexity.
  • Availability : Offered by Accela for research use, highlighting the versatility of brominated pyrrolo-pyridines in drug discovery .

Halogenated Analogs (Cl, I)

5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid

  • CAS: Not explicitly provided (referenced in synthesis procedures).
  • Synthesis Yield : 71% via hydrolysis of ethyl ester precursors .
  • Properties : Lower molecular weight (212.61 g/mol) compared to brominated analogs. Chlorine’s smaller atomic radius may enhance solubility in polar solvents.

4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

  • CAS : 889939-26-8
  • Molecular Formula : C₁₃H₈BrIN₂O₂S
  • Key Differences : Iodine substitution at position 2 and sulfonyl protection at N1. Demonstrates the adaptability of brominated pyrrolo-pyridines in cross-coupling reactions .

Methoxylated Analogs

5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid

  • CAS: Not explicitly provided.
  • Synthesis Yield : 80% via alkaline hydrolysis .

Physicochemical Properties

Compound Molecular Weight (g/mol) Substituent Position Key Functional Groups Purity
4-Bromo isomer 241.04 4-Br, 2-COOH Br, COOH Custom
5-Bromo isomer 241.04 5-Br, 2-COOH Br, COOH 98%
5-Chloro isomer ~212.61 5-Cl, 2-COOH Cl, COOH N/A
5-Methoxy isomer ~193.17 5-OMe, 2-COOH OMe, COOH N/A

準備方法

General Synthetic Strategy Overview

The synthesis of 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid generally follows a multi-step route involving:

  • Construction of the pyrrolo[2,3-c]pyridine core.
  • Selective bromination at the 4-position.
  • Introduction or oxidation of a functional group at the 2-position to a carboxylic acid.

The key challenge lies in achieving regioselective bromination and efficient carboxylation without affecting the sensitive heterocyclic framework.

Core Pyrrolo[2,3-c]pyridine Ring Construction

The pyrrolo[2,3-c]pyridine scaffold can be assembled via cyclization strategies involving:

  • Electrocyclization of precursors containing pyrrole and pyridine moieties.
  • Cycloamination reactions.
  • Use of carbodiimide intermediates as 2-azahexatriene systems to induce ring closure.

For instance, synthetic approaches reported for related pyrrolo[2,3-c]quinoline alkaloids (structurally similar fused systems) utilize electrocyclization of 2-(pyrrol-3-yl)benzene derivatives bearing carbodiimide groups to form the fused heterocycle efficiently in six-step sequences with overall yields around 9.2%. Such methods could be adapted for pyrrolo[2,3-c]pyridine cores.

Bromination at the 4-Position

Selective bromination is typically achieved using brominating agents such as:

  • Molecular bromine (Br2).
  • N-Bromosuccinimide (NBS).

The reaction conditions are optimized to favor substitution at the 4-position of the pyrrolo[2,3-c]pyridine ring. Typical parameters include:

  • Low temperatures (0–5°C) to minimize side reactions.
  • Controlled stoichiometry (e.g., 1.2 equivalents of NBS) to prevent over-bromination.
  • Use of solvents like dichloromethane or acetonitrile for better selectivity.

The bromination step is often carried out on the pre-formed pyrrolo[2,3-c]pyridine core before or after introduction of the carboxyl group depending on the synthetic route.

Introduction of the Carboxylic Acid Group at Position 2

The carboxylic acid functionality can be introduced by:

  • Oxidation of an aldehyde intermediate at the 2-position.
  • Direct carboxylation of a suitable precursor.

A common approach involves:

  • Starting from 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde.
  • Oxidizing the aldehyde to the carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or Jones reagent (CrO3 in acidic conditions).

This oxidation is typically performed under controlled acidic conditions to avoid degradation of the heterocycle.

Optimization and Purification

  • Reaction yields are improved by carefully controlling temperature, reagent equivalents, and reaction time.
  • Purification is commonly achieved via column chromatography using silica gel and solvent gradients (ethyl acetate/hexane).
  • Recrystallization from ethanol/water mixtures is used to obtain high purity final products.

Summary Table of Preparation Parameters

Step Reagents/Conditions Notes Yield Impact
Pyrrolo[2,3-c]pyridine core formation Electrocyclization of carbodiimide precursors Six-step sequence; moderate overall yield Critical for scaffold integrity
Bromination at 4-position N-Bromosuccinimide (1.2 equiv), 0–5°C, DCM or MeCN Selective mono-bromination Controls regioselectivity
Oxidation of aldehyde to acid KMnO4 or Jones reagent, acidic medium Converts 2-formyl to 2-carboxylic acid Requires mild conditions
Purification Silica gel chromatography, recrystallization Ensures product purity Enhances yield and quality

Research Findings and Analytical Data

  • Molecular formula: C8H5BrN2O2.
  • Molecular weight: 241.04 g/mol.
  • Bromine substitution enhances lipophilicity and electronic properties, facilitating further functionalization and biological activity.
  • The carboxylic acid group allows for hydrogen bonding, crucial for pharmaceutical applications.
  • The compound is a key intermediate in kinase inhibitor synthesis and antiviral agent development.

Advanced Synthetic Routes and Related Compounds

  • Total syntheses of pyrrolo[2,3-c]quinoline alkaloids (structurally related) demonstrate the utility of carbodiimide electrocyclization and cycloamination strategies, which could inspire novel synthetic routes for this compound.
  • Attempts to introduce substituents at the 4-position via coupling reactions (e.g., Suzuki, Heck) have been successful in related systems, suggesting potential for derivatization post-bromination.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, and how are intermediates characterized?

  • Methodology : The synthesis often involves bromination of a pyrrolopyridine precursor. For example, bromination at the 4-position can be achieved using reagents like NBS (N-bromosuccinimide) under controlled conditions. Intermediates are typically characterized via 1H^1H NMR and LCMS to confirm regioselectivity and purity. Evidence from analogous compounds (e.g., 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid) suggests that reaction conditions (temperature, solvent) must be optimized to avoid over-bromination .

Q. How is the purity of this compound validated in academic settings?

  • Methodology : Purity is assessed using a combination of HPLC (>95% purity threshold), 1H^1H NMR (integration of proton signals), and elemental analysis. For example, LCMS data (e.g., ESIMS m/z) can confirm molecular weight, while HPLC chromatograms identify impurities .

Q. What solvents and storage conditions are recommended for this compound?

  • Methodology : The compound should be stored in a desiccator at -20°C under inert gas (e.g., argon) to prevent hydrolysis of the carboxylic acid group. DMSO or DMF is recommended for dissolution due to its low solubility in aqueous buffers. Safety data sheets (SDS) for similar brominated heterocycles emphasize avoiding heat and moisture .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound derivatives?

  • Methodology : SC-XRD provides precise bond lengths and angles, critical for confirming the bromine substitution pattern and tautomeric forms. For example, monoclinic crystal systems (space group P21/cP2_1/c) with unit cell parameters (e.g., a=16.0028A˚,β=93.199a = 16.0028 \, \text{Å}, \, \beta = 93.199^\circ) have been used for related pyrrole-carboxylic acids. Data collection on a Gemini diffractometer with multi-scan absorption correction ensures accuracy .

Q. What strategies mitigate regioselectivity challenges during bromination of the pyrrolo[2,3-c]pyridine scaffold?

  • Methodology : Computational modeling (DFT) can predict reactive sites based on electron density. Experimentally, directing groups (e.g., carboxylic acid) influence bromine placement. For example, steric hindrance from the carboxylic acid at position 2 may favor bromination at position 4. Contrasting data from 7-Bromo-1H-pyrrolo[2,3-c]pyridine derivatives highlights the need for controlled reaction kinetics .

Q. How are contradictions between spectroscopic data (e.g., NMR vs. mass spectrometry) resolved for this compound?

  • Methodology : Discrepancies may arise from tautomerism or residual solvents. For instance, 1H^1H NMR in DMSO-d6d_6 may show broad peaks due to acidic protons, while ESIMS confirms the molecular ion ([M+H]+[M+H]^+). Cross-validation with high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., 13C^{13}C-HSQC) is essential .

Q. What role does this compound play in medicinal chemistry, particularly in kinase inhibitor development?

  • Methodology : The pyrrolopyridine core is a privileged scaffold in kinase inhibitors. The carboxylic acid group enables conjugation with pharmacophores (e.g., amide formation via General Procedure F1 in ). Bromine serves as a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Reactant of Route 2
4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。